Asperlicin - 93413-04-8

Asperlicin

Catalog Number: EVT-255353
CAS Number: 93413-04-8
Molecular Formula: C31H29N5O4
Molecular Weight: 535.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective antagonist for the cholecystokinin receptor CCKA; High Quality Biochemicals for Research Uses
Classification

Asperlicin belongs to the class of compounds known as benzodiazepines, specifically classified as a 1,4-benzodiazepine-2-one. Its structure features a fused benzene and diazepine ring, contributing to its biological activity as a cholecystokinin antagonist.

Synthesis Analysis

The synthesis of asperlicin has been explored through various methods, with significant advancements made in recent years. A notable approach involves the use of tryptophan and readily available 2-amino-acetophenones to construct the asperlicin substructure. This method typically follows a three-step reaction sequence that includes selective alkylation and acylation reactions to produce mono- and di-substituted derivatives .

Methods and Technical Details

Molecular Structure Analysis

The molecular structure of asperlicin features a complex arrangement that includes:

  • Core Structure: A fused benzodiazepine ring system.
  • Substituents: Various functional groups that contribute to its biological activity.

Structure Data

  • Molecular Formula: C26H24N4O4
  • Molecular Weight: Approximately 456 g/mol
  • Melting Point: Reported melting points range from 99°C to 121°C depending on the specific derivative .
Chemical Reactions Analysis

Asperlicin undergoes several chemical reactions that are crucial for its synthesis and biological activity:

  1. Cyclodehydration: This reaction is pivotal in forming the bicyclic structure from linear precursors.
  2. Alkylation and Acylation: These transformations are essential for modifying the side chains on the benzodiazepine scaffold, impacting its pharmacological properties .
  3. Stability Studies: Understanding the stability of asperlicin under various conditions is vital for its application in pharmaceuticals.
Mechanism of Action

Asperlicin functions primarily as an antagonist at cholecystokinin receptors, inhibiting their action and thereby affecting gastrointestinal motility and secretion.

Process and Data

  • Receptor Interaction: Asperlicin binds to cholecystokinin receptors, blocking their activation by natural ligands.
  • Biological Impact: This antagonistic action can lead to reduced gastrointestinal contractions and altered digestive processes, making it a candidate for therapeutic interventions in conditions like pancreatitis or obesity .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Asperlicin exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Data:
    • Infrared (IR) spectra reveal characteristic absorption bands corresponding to functional groups present in the molecule.
    • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen environments within the compound .
Applications

Asperlicin has several scientific applications:

  1. Pharmacology: Due to its role as a cholecystokinin antagonist, it is investigated for potential use in treating gastrointestinal disorders.
  2. Drug Development: Research continues into analogues of asperlicin that may offer improved potency or solubility profiles for therapeutic use .
  3. Biochemical Research: Asperlicin serves as a tool in studies exploring cholecystokinin's role in physiological processes.
Introduction to Asperlicin as a Bioactive Fungal Metabolite

Historical Discovery and Taxonomic Origin in Aspergillus alliaceus

Asperlicin (C₃₁H₂₉N₅O₄; molecular weight 535.593 g/mol) was first isolated in 1985 from the filamentous fungus Aspergillus alliaceus, a species within section Flavi of the Aspergillus genus [1] [5]. This discovery emerged from a targeted screening program investigating fungal metabolites for receptor antagonism, led by researchers at Merck Research Laboratories. The initial fermentation, isolation, and biological characterization revealed asperlicin as a potent, non-peptidal cholecystokinin (CCK) antagonist—a breakthrough at the time, as most known receptor antagonists were peptide-based [5] [9]. Structural elucidation employed NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming a complex tetracyclic quinazolinobenzodiazepine scaffold unprecedented in natural products [1] [4] [9].

Table 1: Taxonomic and Biosynthetic Profile of Asperlicin-Producing Fungus

CharacteristicDetails
SpeciesAspergillus alliaceus
Taxonomic SectionFlavi (related to A. flavus and A. parasiticus) [7]
Isolation SourceSoil or plant-associated environments [1]
Biosynthetic GenesAspA (dimodular NRPS), AspB (FAD-dependent oxygenase), AspC (NRPS) [2]
Key Biosynthetic Units2× anthranilic acid (Ant), 1× tryptophan (Trp) [2]

The biosynthetic pathway of asperlicin involves a specialized dimodular nonribosomal peptide synthetase (NRPS) system encoded by the asp gene cluster. AspA iteratively activates two anthranilic acid (Ant) monomers and one tryptophan (Trp) unit, forming an Ant-Ant-Trp tripeptide precursor. Subsequent macrocyclization by the terminal condensation (CT) domain generates the tetracyclic asperlicin core (asperlicin C/D). Further oxidative modifications by AspB, a flavin-dependent oxygenase, yield the architecturally complex heptacyclic asperlicin E [2]. This pathway exemplifies the iterative catalytic capability of fungal NRPS systems and their role in generating structural diversity.

Ecologically, A. alliaceus occupies niches in soil and decaying vegetation, particularly in warm climates. While phylogenetically related to aflatoxin-producing species (e.g., A. flavus), A. alliaceus itself is not a significant mycotoxin producer. Instead, asperlicin likely functions as a chemical defense compound, inhibiting competitors or modulating ecological interactions through its receptor-blocking activity [3] [7].

Role in Mycotoxin Research and Early Pharmacological Interest

Although classified as a mycotoxin due to its fungal origin and bioactive properties, asperlicin differs from classical mycotoxins (e.g., aflatoxins) in its mechanism and toxicity profile. Its primary significance lies in its specific and potent antagonism of cholecystokinin subtype A (CCKₐ) receptors in peripheral tissues (pancreas, gallbladder, ileum) [1] [5]. Key pharmacological attributes established shortly after its discovery include:

  • Receptor Selectivity: Exhibited 300–400 times greater affinity for pancreatic and ileal CCKₐ receptors than proglumide (the standard CCK antagonist at the time), with minimal activity against brain CCKᵦ receptors or gastrin receptors [5].
  • Mode of Action: Functioned as a competitive antagonist, reversibly inhibiting CCK-8 (the bioactive octapeptide of cholecystokinin) binding and physiological responses like gallbladder contraction and pancreatic enzyme secretion [1] [5].
  • In Vivo Efficacy: Demonstrated long-lasting oral activity in animal models, positioning it as a tool for studying CCK's physiological roles in digestion and satiety [5].

Table 2: Comparative Receptor Affinity of Asperlicin and Proglumide

CompoundRelative Affinity for CCKₐ ReceptorsSelectivity (Peripheral vs. CNS)Key Target Tissues
Asperlicin300–400× higher vs. proglumideHigh selectivity for peripheral tissuesPancreas, Gallbladder, Ileum
ProglumideBaseline (reference compound)Low selectivityBroad, weak activity

Asperlicin's discovery directly catalyzed rational drug design programs aimed at overcoming its limitations (e.g., moderate solubility and potency). Structure-activity relationship (SAR) studies focused on simplifying its complex scaffold while enhancing CCKₐ affinity:

  • Devazepide (MK-329): A fully synthetic 1,4-benzodiazepine derivative, optimized for higher potency and oral bioavailability. It became a key experimental tool for studying gastrointestinal motility [2].
  • Pranazepide (FK-480): A devazepide analogue exhibiting nanomolar affinity (IC₅₀ = 0.06–0.40 nM) for CCKₐ receptors, explored for chronic pancreatitis [2].

Table 3: Asperlicin-Derived Clinical Candidates

CompoundStructural FeaturesKey Pharmacological ImprovementsTherapeutic Target
DevazepideSimplified benzodiazepine core1000× higher CCKₐ affinity; Enhanced solubilityGastrointestinal disorders
PranazepideModified substituents for receptor specificityIC₅₀ = 0.06 nM (gallbladder); Oral activityChronic pancreatitis

Early pharmacological interest centered on asperlicin's potential for treating CCK-mediated disorders, including gastrointestinal hypersecretion, pancreatitis, and anxiety. While asperlicin itself did not advance clinically, its legacy as the first non-peptidal CCK antagonist established a foundational chemical scaffold for neurogastroenterology drug discovery [1] [2] [5].

Properties

CAS Number

93413-04-8

Product Name

Asperlicin

IUPAC Name

(7S)-7-[[(2S,3aS,4S)-4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione

Molecular Formula

C31H29N5O4

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C31H29N5O4/c1-17(2)15-22-29(39)36-25-14-8-5-11-20(25)31(40,30(36)34-22)16-23-26-32-21-12-6-3-9-18(21)28(38)35(26)24-13-7-4-10-19(24)27(37)33-23/h3-14,17,22-23,30,34,40H,15-16H2,1-2H3,(H,33,37)/t22-,23-,30-,31-/m0/s1

InChI Key

MGMRIOLWEROPJY-FPACPZPDSA-N

SMILES

CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

Synonyms

(S-(2alpha,9beta,9(R*),9alpha,beta))-6,7-dihydro-7-((2,3,9,9a-tetrahydro-9-hydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione
asperlicin

Canonical SMILES

CC(C)CC1C(=O)N2C(N1)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2[C@H](N1)[C@@](C3=CC=CC=C32)(C[C@H]4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.